molecular formula C11H13ClO2 B1266131 4-Butoxybenzoyl chloride CAS No. 33863-86-4

4-Butoxybenzoyl chloride

Cat. No.: B1266131
CAS No.: 33863-86-4
M. Wt: 212.67 g/mol
InChI Key: KMGCTFHTBKBITO-UHFFFAOYSA-N
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Description

4-Butoxybenzoyl chloride is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Polyacetylenes

A new ionic polyacetylene with benzoyl functional groups was synthesized using 4-butoxybenzoyl chloride. This process, which did not require any additional initiator or catalyst, resulted in a polymer with a conjugated polyene backbone and distinct photoluminescence properties, showing potential in material science and optoelectronics (Gal, Jin, & Park, 2008).

Catalytic Oxidation in Fuel Desulfurization

In the field of energy and environmental science, this compound contributed to the synthesis of redox ionic liquids based on iron chloride. These were used for the catalytic oxidation desulfurization of fuels, achieving high sulfur removal rates under mild conditions (Li et al., 2009).

Safety and Hazards

4-Butoxybenzoyl chloride is a hazardous compound. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that benzoyl chloride derivatives, like 4-butoxybenzoyl chloride, are often used as acylating agents in organic synthesis .

Mode of Action

This compound, like other acyl chlorides, is a reactive compound that can participate in acylation reactions . It can react with nucleophiles such as amines, alcohols, and carboxylic acids to form amides, esters, and anhydrides respectively . The chlorine atom in the acyl chloride is a good leaving group, which makes the carbon of the carbonyl group highly electrophilic and susceptible to nucleophilic attack.

Biochemical Pathways

It’s known that the compound can be used in the synthesis of various organic compounds , which could potentially influence a variety of biochemical pathways depending on the specific context of its use.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. As an acylating agent, it can participate in the formation of various organic compounds . The resulting compounds could have a wide range of effects depending on their specific chemical structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can lead to acylation reactions . Additionally, factors like temperature, pH, and the presence of other chemicals can also affect the reactivity and stability of the compound.

Biochemical Analysis

Biochemical Properties

4-Butoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of ester and amide bonds. The compound’s reactivity is primarily due to the presence of the benzoyl chloride functional group, which readily reacts with nucleophiles such as amines and alcohols. These interactions are crucial in the synthesis of pharmaceuticals, where this compound acts as a key intermediate .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with cellular nucleophiles can lead to modifications in proteins and enzymes, altering their function and activity. These changes can impact cell proliferation, differentiation, and apoptosis. Additionally, this compound may influence the expression of genes involved in metabolic pathways, further affecting cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The benzoyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent adducts. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Furthermore, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity. Studies have shown that high doses of this compound can cause adverse effects, including tissue damage and organ toxicity. These effects are likely due to the compound’s reactivity with cellular nucleophiles, leading to the formation of covalent adducts and subsequent disruption of cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that may have different biological activities. These metabolic transformations can affect the compound’s overall bioactivity and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to various proteins and enzymes, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and overall biological activity .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the compound’s activity and function within the cell .

Properties

IUPAC Name

4-butoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGCTFHTBKBITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187496
Record name 4-Butoxybenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33863-86-4
Record name 4-Butoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33863-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxybenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butoxybenzoyl chloride
Source European Chemicals Agency (ECHA)
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Record name 4-BUTOXYBENZOYL CHLORIDE
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Synthesis routes and methods

Procedure details

A solution of 5 g of para-n-butoxy benzoic acid is refluxed for 2 hours in 8 ml of thionyl chloride. The thionyl chloride is then distilled, followed by distillation under reduced pressure and under a dry nitrogen stream of the expected acid chloride. In this way para-n-butoxy benzoic acid chloride of the following formula is obtained: ##STR36##
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Butoxybenzoyl chloride interact with 2-ethynylpyridine in the synthesis of the ionic polyacetylene?

A1: this compound acts as an acylating agent. It reacts with 2-ethynylpyridine through a nucleophilic acyl substitution reaction. The nitrogen atom in the pyridine ring of 2-ethynylpyridine, being nucleophilic, attacks the electrophilic carbonyl carbon of this compound. This results in the formation of N-(4-n-butoxybenzoyl)-2-ethynylpyridinium chloride, which then undergoes polymerization. This process is referred to as "activation polymerization" in the paper [] because the initial acylation reaction also activates the ethynyl group for subsequent polymerization.

Q2: What is the role of the benzoyl functional group introduced by this compound in the final polymer?

A2: The benzoyl group, specifically the butoxybenzoyl group, is attached to the polyacetylene backbone as a substituent []. This side group likely influences the polymer's properties such as solubility, photophysical characteristics, and electrochemical behavior. For example, the paper discusses the photoluminescence properties of the resulting polymer, which exhibit two distinct emission peaks. These optical properties are likely influenced by the presence of the conjugated benzoyl group.

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